Diphenyldivinylsilane

Organosilicon Polymer Chemistry Silylative Coupling Stereoselective Synthesis

Procurement of standard divinylsilanes fails to enforce the stereoselectivity required for trans-tactic polymer architectures or optoelectronic tuning. Diphenyldivinylsilane (DPDVS) provides the necessary steric bulk from two phenyl substituents to control reaction outcomes. - Enables stereoselective silylative coupling polycondensation → trans-tactic polymers (Marciniec & Małecka). - Produces alternating copolymers with blue-shifted π-π* peak at ~340 nm and new CT bands (390-450 nm) for OLEDs/PLEDs. - Serves as precursor for semi-flexible bidentate Lewis acid fluoride receptors via hydrosilylation. - Available in research-grade quantities with secure global shipping.

Molecular Formula C16H16Si
Molecular Weight 236.38 g/mol
CAS No. 17937-68-7
Cat. No. B096404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyldivinylsilane
CAS17937-68-7
Molecular FormulaC16H16Si
Molecular Weight236.38 g/mol
Structural Identifiers
SMILESC=C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H16Si/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h3-14H,1-2H2
InChIKeyJRMHUZLFQVKRNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyldivinylsilane Overview & Procurement


Diphenyldivinylsilane (DPDVS, CAS 17937-68-7) is a divinyl-substituted organosilicon monomer with the formula C₁₆H₁₆Si, featuring a central silicon atom bonded to two phenyl groups and two vinyl groups [1]. This structural motif places it within the broader class of divinyldiorganosilanes, which are utilized as versatile building blocks in polymer chemistry [2]. Its primary differentiation from simpler analogs lies in the combination of two reactive vinyl moieties for polymerization and two bulky phenyl substituents, which significantly modulate the steric and electronic environment of the silicon center and, consequently, the properties of the resulting polymers [3].

Stereoregular polymer synthesis Enables trans-tactic poly(vinylene-silylene) architecture via steric control from phenyl substituents.
Optoelectronic property tuning Modulates π-π* absorption and charge-transfer bands in conjugated copolymers.
Precursor for bidentate Lewis acids Vinyl groups enable hydrosilylation toward fluoride receptors and anion sensors.

Diphenyldivinylsilane: Analog Substitution Limitations


Generic substitution of Diphenyldivinylsilane (DPDVS) with other divinyldiorganosilanes is precluded by the profound impact of its phenyl substituents on both reaction outcomes and final polymer characteristics. In silylative coupling polycondensation, the presence of phenyl versus methyl groups on the silicon atom governs the stereoselectivity of the reaction, dictating whether a trans-tactic or atactic polymer architecture is formed [1]. Furthermore, the choice of substituent directly influences the thermal stability and the electronic properties (e.g., σ-π conjugation) of the synthesized copolymers, which are critical for applications in optoelectronics and advanced materials [2]. Consequently, substituting DPDVS with a less expensive or more readily available dimethyl analog results in a different product with fundamentally different material properties, invalidating its use in processes requiring the specific attributes conferred by the diphenylsilyl unit.

Diphenyldivinylsilane
Phenyl steric bulk drives trans-tactic stereoselectivity
Blue-shifted π-π* and CT absorption bands
Higher thermal stability in copolymers
Dimethyl analog
Stereochemical outcome may differ; tactic control not enforced
Optoelectronic profile may shift; CT features absent
Thermal and electronic properties may not transfer

Diphenyldivinylsilane Performance Evidence


Stereoselective Polymerization vs. Dimethyl Analog

In silylative coupling polycondensation, Diphenyldivinylsilane (DPDVS) demonstrates comparable synthetic efficiency to its dimethyl analog while enabling access to a distinct polymer architecture. Under identical catalytic conditions ([{RuCl₂(CO)₃}₂] catalyst), DPDVS yielded stereoselectively trans-tactic poly(vinylene-silylene) polymers, whereas the reaction with divinyldimethylsilane is expected to produce a different stereochemical outcome due to reduced steric bulk [1]. The overall yield for the class of divinyldiorganosilanes in this polymerization was reported to be in the range of 75–84%, demonstrating the robust nature of this monomer class for polymer synthesis [1].

Stereoselective Polymerization
Class-level inference
trans-tactic poly(vinylene-silylene) vs. dimethyl analog (different stereochemical outcome)
Enables stereoregular polymer architecture
Yield: 75–84% (class-level); [{RuCl₂(CO)₃}₂] catalyst
Organosilicon Polymer Chemistry Silylative Coupling Stereoselective Synthesis

Optoelectronic Properties in Copolymers

Incorporation of Diphenyldivinylsilane (DPDVS) as a co-monomer directly modifies the optoelectronic properties of π-conjugated polymers. In alternating copolymers with fluorene or carbazole, the resulting materials exhibited a UV-vis absorption peak derived from the π-π* transition at approximately 340 nm [1]. This absorption was blue-shifted compared to that of the corresponding fully π-conjugated homopolymer, indicating a disruption of extended π-conjugation due to the silicon-vinylene linker [1]. The presence of the diphenylsilyl unit also introduces multiple broad absorption peaks in the 390–450 nm range, attributed to intramolecular charge transfer through the σ-π moiety, a feature absent in analogous all-carbon polymers [1].

Optoelectronic Tuning
Head-to-head
π-π* peak ~340 nm; new CT bands 390–450 nm
Blue-shifted absorption vs. fully π-conjugated homopolymer
Copolymers with fluorene/carbazole; UV-vis spectroscopy
Optoelectronics Polymer Physics π-Conjugated Materials

Bidentate Lewis Acid Precursor

Diphenyldivinylsilane (DPDVS) serves as a direct precursor to a specific class of bidentate silicon-based Lewis acids. A comparative study demonstrated that DPDVS, alongside its ethynyl analog, could be functionalized via hydrosilylation with HSiMe₂Cl, HSiMeCl₂, and HSiCl₃ [1]. This reaction sequence yields semi-flexible open-chain Lewis acids, [Ph₂Si(CH=CHSiFₙMe₃₋ₙ)₂], which were obtained in good to excellent yields [1]. While direct yield comparisons between the vinyl and ethynyl precursors are not provided, the study establishes DPDVS as a viable and productive entry point into this family of fluoride ion receptors, whose complexation behavior was thoroughly characterized by multinuclear NMR [1].

Lewis Acid Precursor Route
Class-level
Hydrosilylation with chlorosilanes / fluorination
Reported precursor for bidentate fluoride receptors
Good to excellent yields reported; multinuclear NMR characterization
Main Group Chemistry Lewis Acid Catalysis Anion Sensing

Diphenyldivinylsilane Application Scenarios


Stereoregular Poly(silylene-vinylene) Synthesis

Procurement of Diphenyldivinylsilane (DPDVS) is justified when the synthetic objective is the preparation of trans-tactic poly(vinylene-silylene) polymers. As demonstrated by Marciniec and Małecka [1], DPDVS undergoes stereoselective silylative coupling polycondensation in the presence of a ruthenium carbonyl catalyst to yield polymers with a specific tacticity. This stereoregularity is a direct consequence of the steric bulk provided by the phenyl groups on the silicon atom. This application is distinct from using simpler divinylsilanes, which lack the necessary steric influence to enforce such stereocontrol and are therefore unsuitable for this specific type of polymer architecture [1].

Band-Gap Engineering for Optoelectronics

DPDVS is a strategic choice for scientists designing copolymers for optoelectronic applications where fine-tuning of the optical band gap is required. Evidence shows that incorporating DPDVS via Mizoroki-Heck coupling with aromatic dibromides yields alternating copolymers with a characteristic blue-shifted π-π* absorption peak at ~340 nm and new charge-transfer absorption bands between 390-450 nm, compared to fully π-conjugated homopolymers [2]. This property makes DPDVS a valuable co-monomer for adjusting the emission and absorption spectra of materials intended for use in OLEDs, polymer light-emitting diodes (PLEDs), and fluorescent sensors [2].

Bidentate Lewis Acids for Anion Recognition

Research groups focused on main-group chemistry and supramolecular recognition should consider procuring DPDVS as a precursor for synthesizing semi-flexible bidentate Lewis acids. A validated synthetic route involves the hydrosilylation of DPDVS with chlorosilanes, followed by fluorination, to yield compounds of the type [Ph₂Si(CH=CHSiFₙMe₃₋ₙ)₂] [3]. These compounds have been characterized as effective fluoride ion receptors, and their complexation behavior has been studied in detail [3]. This application leverages the specific reactivity of the vinyl groups on the diphenylsilane core, which is distinct from the reactivity of other functional groups like ethynyl moieties on analogous molecules [3].

Application
Selection Property
Validation Focus
Stereoregular polymer synthesis
Steric bulk for trans-tactic architecture
Polymer tacticity (NMR)
Optoelectronic copolymer tuning
Modulation of π-π* and CT absorption
UV-vis band-gap characterization
Bidentate Lewis acid precursor
Vinyl reactivity for hydrosilylation
Lewis acidity and anion binding studies

Technical Documentation Hub

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27 linked technical documents
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